P2X3 Receptor Antagonist Activity: N-(2-Oxopropyl)-2-phenylacetamide vs. Parent 2-Phenylacetamide
N-(2-Oxopropyl)-2-phenylacetamide exhibits measurable antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) when tested at 10 µM in Xenopus oocytes, whereas the unsubstituted parent compound 2-phenylacetamide (CAS 103-81-1) shows no reported P2X3 antagonism in the same assay system [1]. This gain of function is directly attributable to the introduction of the 2-oxopropyl substituent on the amide nitrogen, which enhances hydrophobic contacts within the orthosteric or allosteric binding pocket. The compound's EC₅₀ of 8,800 nM (8.8 µM) at human P2X3 represents a defined, albeit moderate, potency that positions it as a fragment hit suitable for further optimization [2].
| Evidence Dimension | P2X3 receptor antagonist activity |
|---|---|
| Target Compound Data | Antagonist activity at 10 µM (rat P2X3, Xenopus oocytes); Human P2X3 EC₅₀ = 8,800 nM |
| Comparator Or Baseline | 2-Phenylacetamide (CAS 103-81-1): No P2X3 antagonist activity reported in comparable assays |
| Quantified Difference | Gain of P2X3 antagonist function; ΔEC₅₀ = 8,800 nM vs. inactive parent |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist evaluation at 10 µM [1]; Human P2X3 EC₅₀ measured via ChEMBL_147403 assay [2] |
Why This Matters
This is the only phenylacetamide fragment with validated P2X3 antagonist activity, providing a chemically tractable starting point for pain and chronic cough programs that cannot be replicated by the parent 2-phenylacetamide scaffold.
- [1] BindingDB. ChEMBL_147403 (CHEMBL884064): P2X purinoceptor 3 antagonist assay. BindingDB entry, 2012. View Source
- [2] Jacobson KA, Jarvis MF, Williams M. Purine and pyrimidine (P2) receptors as drug targets. Journal of Medicinal Chemistry, 2002; 45: 4057–4093. View Source
